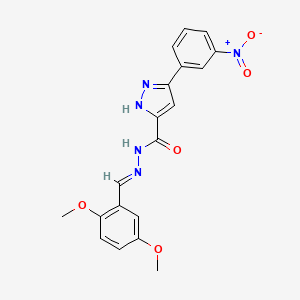
N'-(2,5-dimethoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2,5-dimethoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a nitrophenyl group, and a dimethoxybenzylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,5-dimethoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 2,5-dimethoxybenzaldehyde and 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-(2,5-dimethoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or alkylating agents are commonly employed.
Major Products Formed
Oxidation: Formation of nitro-oxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
N’-(2,5-dimethoxybenzylidene)-3
Propiedades
Número CAS |
302918-32-7 |
|---|---|
Fórmula molecular |
C19H17N5O5 |
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17N5O5/c1-28-15-6-7-18(29-2)13(9-15)11-20-23-19(25)17-10-16(21-22-17)12-4-3-5-14(8-12)24(26)27/h3-11H,1-2H3,(H,21,22)(H,23,25)/b20-11+ |
Clave InChI |
DALXFCSYKDLNNS-RGVLZGJSSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


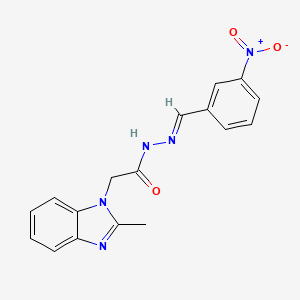
![Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B15081009.png)
![N-[2-(2-hydroxyethoxy)ethyl]octanamide](/img/structure/B15081010.png)
![N-[(E)-(3-ethoxyphenyl)methylidene]-1-naphthalenamine](/img/structure/B15081018.png)
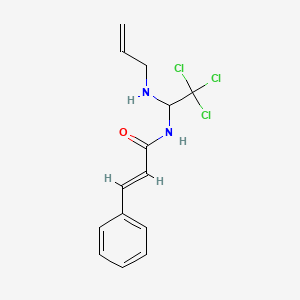
![2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5-diphenyl-3-furonitrile](/img/structure/B15081035.png)
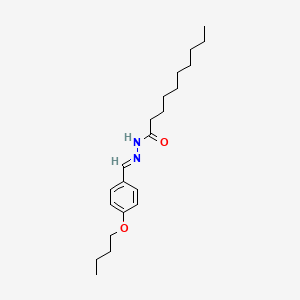
![Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[4-iodo-](/img/structure/B15081048.png)
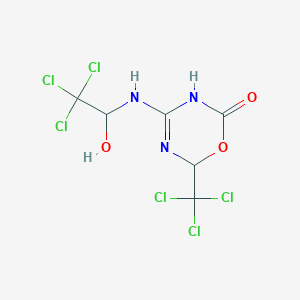
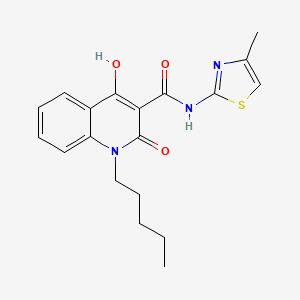
![Methyl 4-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B15081070.png)
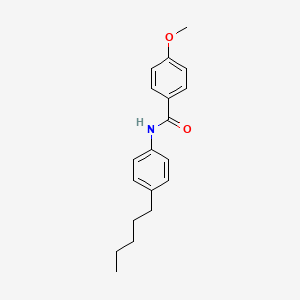
![2-{[3-(2-Dodecanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B15081098.png)
![4-chloro-2-[5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B15081112.png)
